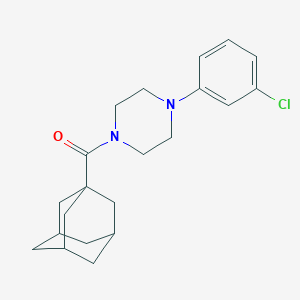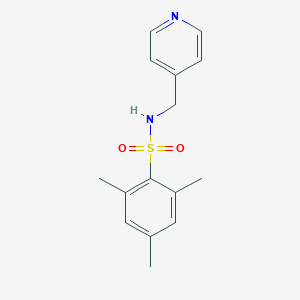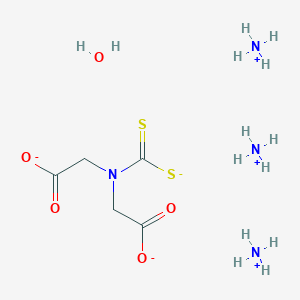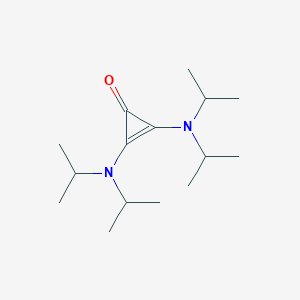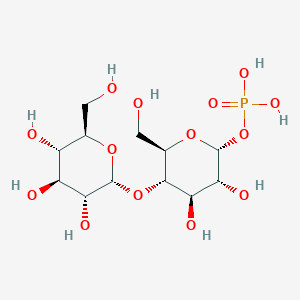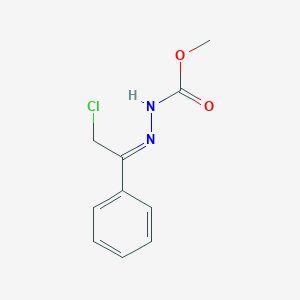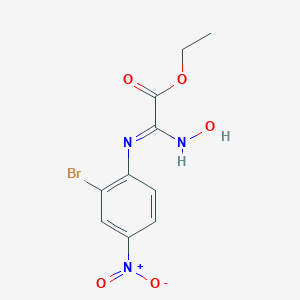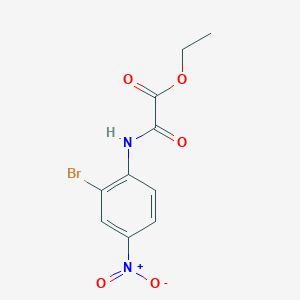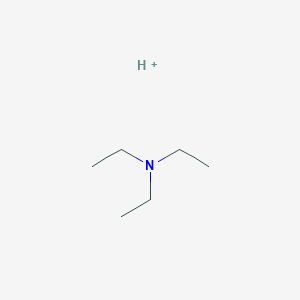
N,N-diethylethanamine;hydron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;hydron, also known as DEAE, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium compound that has a positively charged nitrogen atom, making it useful in a variety of biochemical and physiological experiments.
Mechanism of Action
N,N-diethylethanamine;hydron is a cationic compound that can interact with negatively charged molecules such as DNA and proteins. It can form electrostatic bonds with these molecules, which can affect their structure and function. N,N-diethylethanamine;hydron can also interact with cell membranes and affect their permeability. The exact mechanism of action of N,N-diethylethanamine;hydron is still being studied, but it is clear that its positive charge plays an important role in its interactions with other molecules.
Biochemical and Physiological Effects:
N,N-diethylethanamine;hydron has been shown to have a variety of biochemical and physiological effects. It can affect the activity of enzymes and the structure of proteins. It can also affect the permeability of cell membranes and the transport of molecules across these membranes. N,N-diethylethanamine;hydron has been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
N,N-diethylethanamine;hydron has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of applications. It is also stable and can be stored for long periods of time. However, N,N-diethylethanamine;hydron can be toxic to cells at high concentrations and can interfere with some assays. It is important to carefully control the concentration of N,N-diethylethanamine;hydron in experiments and to use appropriate safety precautions.
Future Directions
There are several future directions for research on N,N-diethylethanamine;hydron. One area of interest is the development of new drug delivery systems based on N,N-diethylethanamine;hydron. N,N-diethylethanamine;hydron has also been studied as a potential antimicrobial agent and may have applications in the development of new antibiotics. Further research is needed to fully understand the mechanism of action of N,N-diethylethanamine;hydron and its effects on biological systems. Overall, N,N-diethylethanamine;hydron is a versatile compound with many potential applications in scientific research.
Synthesis Methods
N,N-diethylethanamine;hydron can be synthesized by reacting diethylamine with ethylene oxide. The reaction produces N,N-diethylethanamine;hydron hydrochloride, which can be converted into N,N-diethylethanamine;hydron by adding a base such as sodium hydroxide. The synthesis of N,N-diethylethanamine;hydron is relatively simple and can be done in a laboratory setting.
Scientific Research Applications
N,N-diethylethanamine;hydron has been used in a variety of scientific research applications. It has been used as a buffer in protein purification, as a cationic surfactant in DNA isolation, and as a stabilizer in enzyme assays. N,N-diethylethanamine;hydron has also been used in ion exchange chromatography to separate proteins based on their net charge. It has been used in studies of membrane transport and in the development of drug delivery systems.
properties
CAS RN |
17440-81-2 |
|---|---|
Molecular Formula |
C26H45NO8S2 |
Molecular Weight |
102.2 g/mol |
IUPAC Name |
N,N-diethylethanamine;hydron |
InChI |
InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3/p+1 |
InChI Key |
ZMANZCXQSJIPKH-UHFFFAOYSA-O |
SMILES |
[H+].CCN(CC)CC |
Canonical SMILES |
[H+].CCN(CC)CC |
synonyms |
triethylammonium cation |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




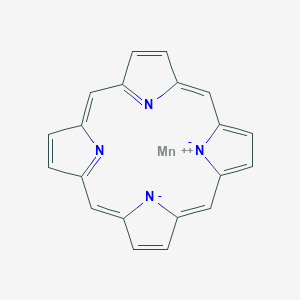
![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)

